6-Amino-4-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Overview
Description
6-Amino-4-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrano[2,3-c]pyrazole core, substituted with various functional groups such as amino, methoxy, and nitrophenoxy groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 6-Amino-4-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route can be summarized as follows:
Formation of the Pyrano[2,3-c]pyrazole Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents used in this step include hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Introduction of Substituents: The functional groups such as amino, methoxy, and nitrophenoxy groups are introduced through various substitution reactions. These reactions often require specific catalysts and solvents to achieve high yields and selectivity.
Final Assembly: The final step involves the coupling of the substituted pyrano[2,3-c]pyrazole core with other functionalized aromatic compounds. This step may involve palladium-catalyzed cross-coupling reactions or other similar methodologies.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
6-Amino-4-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Reagents such as halogens, alkylating agents, and nucleophiles are commonly used in these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a corresponding aldehyde or carboxylic acid.
Scientific Research Applications
6-Amino-4-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into the compound’s potential therapeutic effects includes its use as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 6-Amino-4-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, its interaction with enzyme active sites can lead to inhibition of enzyme activity, which may result in therapeutic effects such as reduced inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar compounds to 6-Amino-4-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile include other pyrano[2,3-c]pyrazole derivatives and heterocyclic compounds with similar functional groups. These compounds share some chemical and biological properties but differ in their specific structures and activities. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Some similar compounds include:
- Pyrano[2,3-c]pyrazole derivatives with different substituents.
- Heterocyclic compounds containing amino, methoxy, and nitrophenoxy groups.
- Other pyrazole-based compounds with varying degrees of substitution.
Properties
IUPAC Name |
6-amino-4-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O5/c1-12-8-16(5-6-18(12)28(29)30)32-11-15-9-14(4-7-19(15)31-3)21-17(10-24)22(25)33-23-20(21)13(2)26-27-23/h4-9,21H,11,25H2,1-3H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDVWJGNFOUNMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C3C(=C(OC4=NNC(=C34)C)N)C#N)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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